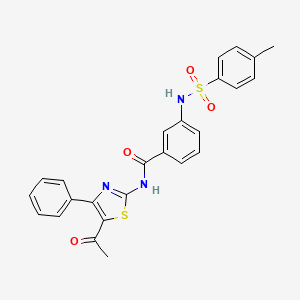

N-(5-acetyl-4-phenylthiazol-2-yl)-3-(4-methylphenylsulfonamido)benzamide

Description

N-(5-acetyl-4-phenylthiazol-2-yl)-3-(4-methylphenylsulfonamido)benzamide is a complex organic compound featuring a thiazole ring, a sulfonamide group, and a benzamide moiety

Properties

IUPAC Name |

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-[(4-methylphenyl)sulfonylamino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N3O4S2/c1-16-11-13-21(14-12-16)34(31,32)28-20-10-6-9-19(15-20)24(30)27-25-26-22(23(33-25)17(2)29)18-7-4-3-5-8-18/h3-15,28H,1-2H3,(H,26,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLLGDXMSERPZBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NC3=NC(=C(S3)C(=O)C)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Thiazole Ring Formation: The synthesis begins with the formation of the thiazole ring. This can be achieved by reacting a suitable α-haloketone with thiourea under acidic conditions to yield the thiazole core.

Acetylation: The thiazole ring is then acetylated using acetic anhydride in the presence of a base such as pyridine.

Sulfonamide Formation: The next step involves the introduction of the sulfonamide group. This is typically done by reacting the appropriate amine with a sulfonyl chloride in the presence of a base like triethylamine.

Benzamide Coupling: Finally, the benzamide moiety is introduced through an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of N-(5-acetyl-4-phenylthiazol-2-yl)-3-(4-methylphenylsulfonamido)benzamide would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the acetyl group, using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can target the sulfonamide group or the carbonyl groups, using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nitric acid, halogens, Lewis acids as catalysts.

Major Products Formed

Oxidation: Oxidized derivatives of the thiazole ring or acetyl group.

Reduction: Reduced forms of the sulfonamide or carbonyl groups.

Substitution: Nitrated or halogenated aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, N-(5-acetyl-4-phenylthiazol-2-yl)-3-(4-methylphenylsulfonamido)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest.

Medicine

In medicinal chemistry, N-(5-acetyl-4-phenylthiazol-2-yl)-3-(4-methylphenylsulfonamido)benzamide is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which N-(5-acetyl-4-phenylthiazol-2-yl)-3-(4-methylphenylsulfonamido)benzamide exerts its effects depends on its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites.

Comparison with Similar Compounds

Similar Compounds

N-(4-phenylthiazol-2-yl)-3-(4-methylphenylsulfonamido)benzamide: Lacks the acetyl group, which may affect its biological activity and chemical reactivity.

N-(5-acetyl-4-phenylthiazol-2-yl)-3-(phenylsulfonamido)benzamide: Lacks the methyl group on the sulfonamide, potentially altering its properties.

N-(5-acetyl-4-phenylthiazol-2-yl)-3-(4-methylphenylsulfonamido)benzoic acid: Contains a carboxylic acid group instead of the amide, which could influence its solubility and reactivity.

Uniqueness

N-(5-acetyl-4-phenylthiazol-2-yl)-3-(4-methylphenylsulfonamido)benzamide is unique due to the specific combination of functional groups and the overall molecular structure. This uniqueness can result in distinct biological activities and chemical properties, making it a valuable compound for research and development.

Biological Activity

N-(5-acetyl-4-phenylthiazol-2-yl)-3-(4-methylphenylsulfonamido)benzamide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

The compound features a thiazole moiety combined with a sulfonamide group, which is known for its biological activity. The synthesis typically involves the reaction of 5-acetyl-4-phenylthiazole with 4-methylphenylsulfonamide, resulting in a hybrid structure that may exhibit enhanced pharmacological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including those similar to N-(5-acetyl-4-phenylthiazol-2-yl)-3-(4-methylphenylsulfonamido)benzamide. For instance, compounds derived from thiazole and sulfonamide have been shown to possess significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative organisms.

Table 1: Antibacterial Activity of Related Thiazole Compounds

| Compound | Concentration (mM) | Zone of Inhibition (mm) | Bacteria Tested |

|---|---|---|---|

| 5a | 8 | 10.5 | E. coli |

| 8 | S. aureus | ||

| 9 | B. subtilis | ||

| 6 | S. epidermidis |

The above table illustrates the zone of inhibition observed for various derivatives, indicating their effectiveness as antibacterial agents .

Cytotoxic Activity

In addition to its antimicrobial properties, the compound has been evaluated for its cytotoxic activity against cancer cell lines. Studies have shown that thiazole-based compounds can induce apoptosis in cancer cells, making them potential candidates for anticancer therapies.

Case Study: Cytotoxic Effects Against Cancer Cell Lines

In vitro assays have demonstrated that derivatives similar to N-(5-acetyl-4-phenylthiazol-2-yl)-3-(4-methylphenylsulfonamido)benzamide exhibit varying degrees of cytotoxicity against several cancer cell lines, including MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colon cancer). Notably, certain derivatives showed IC50 values significantly lower than that of cisplatin, a standard chemotherapy agent.

The mechanism by which these compounds exert their biological effects is multifaceted:

- Inhibition of Enzymatic Activity : Thiazoles have been reported to inhibit dihydropteroate synthetase (DHPS), an enzyme critical for folate synthesis in bacteria, thus exhibiting bacteriostatic effects .

- Induction of Apoptosis : Compounds have been shown to trigger apoptotic pathways in cancer cells, leading to nuclear condensation and fragmentation . This is crucial for their development as anticancer agents.

- Molecular Interactions : Molecular docking studies indicate that these compounds can interact with key enzymes involved in cancer cell proliferation, such as topoisomerase II .

Q & A

Basic: What are the key structural features of N-(5-acetyl-4-phenylthiazol-2-yl)-3-(4-methylphenylsulfonamido)benzamide, and how are they characterized?

The compound features a thiazole ring substituted with an acetyl group and a phenyl moiety, a benzamide core, and a 4-methylphenylsulfonamido group. Structural characterization employs:

- NMR spectroscopy to confirm connectivity of functional groups (e.g., acetyl protons at δ 2.5–2.7 ppm, sulfonamide NH resonance at δ 10–11 ppm) .

- X-ray crystallography to resolve bond angles and intermolecular interactions, such as hydrogen bonds stabilizing the amide-anion conformation .

- Mass spectrometry (HRMS/ESI) to verify molecular weight (e.g., observed [M+H]⁺ at m/z 506.12) .

Basic: What synthetic methodologies are commonly employed to prepare this compound?

Synthesis typically involves multi-step routes:

Thiazole ring formation : Condensation of thiourea derivatives with α-halo ketones under acidic conditions .

Sulfonamide linkage : Reaction of a thiazol-2-amine intermediate with 4-methylbenzenesulfonyl chloride in pyridine or DCM .

Benzamide coupling : Amide bond formation using EDC/HOBt or DCC-mediated activation of carboxylic acids .

- Key reagents : Potassium permanganate (oxidation), sodium borohydride (reduction), N-bromosuccinimide (halogenation) .

- Reaction conditions : Solvents (methanol, THF), temperatures (0–80°C), and catalysts (DMAP for nucleophilic substitutions) .

Basic: How is the biological activity of this compound initially screened?

Primary screening includes:

- Antimicrobial assays : Broth microdilution (MIC values against S. aureus, E. coli) .

- Anticancer evaluation : MTT assays on cancer cell lines (e.g., IC₅₀ determination in HeLa or MCF-7 cells) .

- Enzyme inhibition : Fluorometric assays targeting PFOR (pyruvate:ferredoxin oxidoreductase) or tyrosinase .

Advanced: How can synthetic yields be optimized for large-scale production?

Optimization strategies include:

- Design of Experiments (DOE) : Screening variables (temperature, solvent polarity, catalyst loading) via response surface methodology .

- Microwave-assisted synthesis : Reducing reaction times (e.g., from 24h to 2h for amide coupling) .

- Purification techniques : Gradient chromatography (silica gel, eluent: hexane/EtOAc) or recrystallization (MeOH/CH₂Cl₂) to achieve >95% purity .

Advanced: What mechanistic insights explain its biological activity?

Mechanistic studies involve:

- Molecular docking : Identifying binding interactions with PFOR (e.g., hydrogen bonding with Arg114 and hydrophobic contacts with Phe121) .

- SAR analysis : Modifying the 4-methylphenylsulfonamido group to enhance antimicrobial potency (e.g., CF₃ substitution increases logP and membrane permeability) .

- Enzyme kinetics : Lineweaver-Burk plots to determine inhibition type (e.g., competitive inhibition of tyrosinase with Kᵢ = 1.2 µM) .

Advanced: How should researchers address contradictions in reported biological data?

Example: Discrepancies in antimicrobial activity between similar compounds (e.g., 4-phenoxy vs. 2-phenoxy variants in ):

- Structural validation : Re-analyze NMR and HRMS data to confirm regiochemistry.

- Replicate assays : Use standardized protocols (CLSI guidelines) under identical conditions (pH, inoculum size).

- Meta-analysis : Compare logD, solubility, and plasma protein binding across studies to identify confounding factors .

Advanced: How can computational modeling guide the design of derivatives with improved activity?

- DFT calculations : Predict electron-deficient regions (e.g., acetyl-thiazole moiety) for electrophilic modifications .

- Molecular dynamics : Simulate binding stability with target proteins (e.g., >90% occupancy in MD trajectories for PFOR) .

- QSAR models : Correlate substituent electronegativity (Hammett σ) with IC₅₀ values to prioritize synthetic targets .

Advanced: What analytical techniques resolve challenges in characterizing reactive intermediates?

- In situ FTIR : Monitor real-time formation of sulfonamide linkages (S=O stretch at 1150–1300 cm⁻¹) .

- LC-MS/MS : Detect transient intermediates (e.g., thioacetamide radicals during thiazole cyclization) .

- 2D-NMR (HSQC, HMBC) : Assign quaternary carbons in complex heterocycles .

Advanced: How do structural modifications impact metabolic stability?

- Microsomal assays : Replace the acetyl group with a trifluoroacetyl moiety to reduce CYP450-mediated oxidation (t₁/₂ increased from 2.1h to 6.8h) .

- Isotope labeling : Use ¹⁴C-tagged benzamide to track hepatic glucuronidation pathways .

Advanced: What strategies mitigate toxicity in preclinical development?

- hERG inhibition screening : Patch-clamp assays to assess cardiac risk (IC₅₀ >10 µM desired) .

- AMES testing : Replace nitro groups (mutagenic) with cyano or acetyl substituents .

- In vivo PK/PD : Adjust dosing regimens based on bioavailability (e.g., 22% oral bioavailability in murine models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.